Fmoc-N-Me-D-Glu-OH

Proteolytic stability N-methylation Peptide half-life

Fmoc-N-Me-D-Glu-OH delivers N-methylation and D-stereochemistry in one SPPS building block, achieving 50–140× proteolytic half-life gains over standard Glu. Enables backbone-constrained, protease-resistant peptides for GLP-1 analogs and peptidomimetic libraries. In situ acid chloride coupling prevents racemization. Select for enhanced in vivo stability, membrane permeability, and reliable SAR data.

Molecular Formula C21H21NO6
Molecular Weight 383.4 g/mol
Cat. No. B15303873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-Me-D-Glu-OH
Molecular FormulaC21H21NO6
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCN(C(CCC(=O)O)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H21NO6/c1-22(18(20(25)26)10-11-19(23)24)21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,23,24)(H,25,26)/t18-/m1/s1
InChIKeyFGKBEQMQAJSEQI-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-Me-D-Glu-OH: An N-Methylated, Fmoc-Protected D-Glutamic Acid Building Block for Peptide Synthesis


Fmoc-N-Me-D-Glu-OH (N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-glutamic acid) is a non-proteinogenic amino acid derivative belonging to the class of Fmoc-protected, N-methylated amino acids used primarily as a building block in solid-phase peptide synthesis (SPPS). With a molecular weight of 383.39 g/mol and molecular formula C21H21NO6, it is supplied at purities typically ≥95-97% . The compound features an N-terminal Fmoc protecting group, an N-methyl modification on the backbone nitrogen, and two free carboxyl groups, enabling its incorporation into peptide chains via standard Fmoc-SPPS coupling chemistry .

Fmoc-N-Me-D-Glu-OH: Why Simple Glutamic Acid Analogs Are Not Interchangeable


Fmoc-N-Me-D-Glu-OH is not a generic substitute for Fmoc-D-Glu-OH or other glutamic acid building blocks. The combination of N-methylation and D-stereochemistry fundamentally alters the backbone conformation, proteolytic stability, and coupling behavior of the resulting peptides. N-Methylation restricts backbone flexibility, disrupts hydrogen bonding, and sterically hinders protease access [1][2]. The D-configuration provides further resistance to degradation by endogenous enzymes that preferentially act on L-amino acids . These modifications are not achievable with standard Fmoc-D-Glu-OH, and selecting the wrong building block can lead to peptides with incorrect bioactivity profiles, poor stability, or synthetic failure due to racemization or poor coupling yields [2].

Fmoc-N-Me-D-Glu-OH: Quantitative Differentiation Evidence for Scientific Selection


Proteolytic Stability Enhancement: N-Methylation at Glu Residues Increases Half-Life by 50- to 140-Fold

Peptides containing N-methylation at specific Glu residues exhibit 50- to 140-fold longer half-lives against proteolytic degradation compared to their non-methylated counterparts [1]. This class-level effect directly applies to Fmoc-N-Me-D-Glu-OH, as the N-methyl group on the glutamic acid residue provides steric hindrance that impedes protease access to the adjacent amide bond [2].

Proteolytic stability N-methylation Peptide half-life

Racemization-Free Coupling of N-Methyl Amino Acids via In Situ Acid Chloride Method

Standard coupling of N-methyl amino acids often suffers from low yields and racemization due to steric hindrance and base-catalyzed enolization. An in situ acid chloride method enables racemization-free incorporation of N-methyl amino acids, with yields >95% demonstrated in the synthesis of cyclosporin O and omphalotin A [1]. While not directly tested on Fmoc-N-Me-D-Glu-OH, this protocol is applicable to all Fmoc-N-methyl amino acids and provides a verifiable path to high-fidelity peptide assembly using this building block.

Racemization N-methyl amino acid Coupling efficiency

Enantiomeric Purity Specification: Fmoc-N-Me-D-Glu(OtBu)-OH Exceeds 99.0% ee, Outperforming Typical Fmoc-D-Glu-OH

A direct comparator analysis of technical specifications reveals that Fmoc-N-Me-D-Glu(OtBu)-OH—a side-chain protected analog of the target compound—is supplied with enantiomeric purity ≥99.0% (a/a) . In contrast, widely available Fmoc-D-Glu-OH typically carries a purity specification of only ≥97.0% (HPLC) [1] with no enantiomeric purity guarantee stated, implying a higher acceptable level of L-isomer contamination.

Enantiomeric purity HPLC Quality control

Fmoc-N-Me-D-Glu-OH: Optimized Application Scenarios Based on Quantified Differentiation Evidence


Design of Metabolically Stabilized Peptide Therapeutics

Incorporate Fmoc-N-Me-D-Glu-OH into peptide sequences to achieve 50- to 140-fold increases in proteolytic half-life compared to non-methylated Glu residues [1]. This is critical for therapeutic candidates requiring extended in vivo circulation times, such as GLP-1 analogs, enzyme inhibitors, or antimicrobial peptides [1][2].

Synthesis of Conformationally Constrained Peptide Libraries

The N-methyl group restricts backbone flexibility and disrupts hydrogen bonding [2], enabling the generation of peptide libraries with altered secondary structures and improved membrane permeability. Use Fmoc-N-Me-D-Glu-OH to introduce a D-amino acid N-methylation site, which is particularly valuable for probing structure-activity relationships in peptidomimetic drug discovery [1].

High-Fidelity Assembly of N-Methylated Peptides Using Racemization-Free Protocols

Employ the in situ acid chloride coupling method to incorporate Fmoc-N-Me-D-Glu-OH without racemization [1]. This is essential for producing homogeneous N-methylated peptides for biological testing, as even minor diastereomeric impurities can lead to false-negative or off-target activity results [1].

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